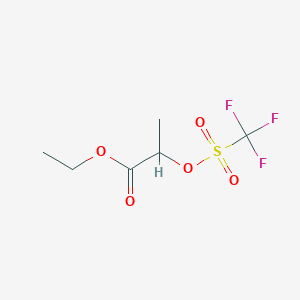
(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a chemical compound with the molecular formula C6H9F3O5S and a molecular weight of 250.19 g/mol . It is known for its unique trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves the reaction of (S)-ethyl lactate with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction proceeds as follows:
(S)-ethyl lactate+trifluoromethanesulfonic anhydride→(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under mild conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
The major products formed from these reactions include substituted propanoates, alcohols, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- Propyl trifluoromethanesulfonate
Uniqueness
(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals .
Properties
Molecular Formula |
C6H9F3O5S |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
RYSBPHXTNVWICH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B12273351.png)
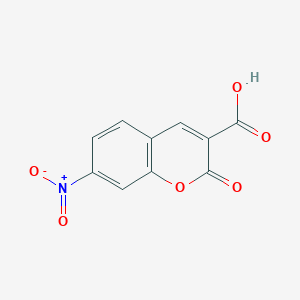
![tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B12273367.png)
![Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone](/img/structure/B12273374.png)
![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12273376.png)
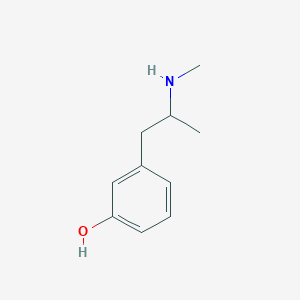
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12273381.png)
![(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
![5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B12273401.png)
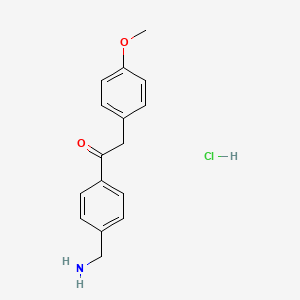
![7-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12273414.png)
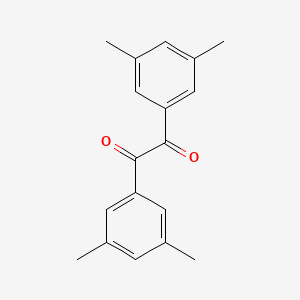
![N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride](/img/structure/B12273424.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273436.png)
